Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2
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Overview
Description
The compound Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 is a synthetic peptide substrate designed for specific enzymatic studies. It is particularly used as a substrate for matrix metalloproteinase-1 (MMP-1), which is an enzyme involved in the breakdown of extracellular matrix components. The compound’s structure includes a dinitrophenyl (Dnp) group, which serves as a chromophore, allowing for the monitoring of enzymatic activity through spectrophotometric methods .
Mechanism of Action
Target of Action
The primary target of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 is Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and repair.
Mode of Action
This compound acts as a substrate for MMP-1 . It has been designed to optimize substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This modification allows the compound to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .
Biochemical Pathways
The interaction of this compound with MMP-1 affects the collagen degradation pathway . By acting as a substrate for MMP-1, it influences the rate at which this enzyme can break down collagen, a key component of the extracellular matrix. This can have downstream effects on processes such as tissue remodeling and wound healing.
Pharmacokinetics
It is soluble in DMSO , which can facilitate its delivery into biological systems.
Biochemical Analysis
Biochemical Properties
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 interacts with several enzymes, proteins, and other biomolecules. It has been found to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 . This suggests that this compound has a high affinity for this enzyme and can be efficiently catalyzed.
Molecular Mechanism
It is known to interact with human fibroblast collagenase, suggesting it may play a role in the breakdown of collagen in the extracellular matrix
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide follows similar steps but on a larger scale. Automation and optimization of SPPS allow for the efficient production of high-purity peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under mild conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Formation of substituted dinitrophenyl derivatives
Scientific Research Applications
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying the activity of matrix metalloproteinases (MMPs), which are involved in various biochemical processes.
Biology: Used in enzymatic assays to monitor the activity of MMP-1 and other related enzymes.
Medicine: Research on the role of MMPs in diseases such as cancer, arthritis, and cardiovascular diseases.
Industry: Employed in the development of diagnostic assays and therapeutic agents targeting MMPs
Comparison with Similar Compounds
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: is unique due to its specific sequence and the presence of the dinitrophenyl group. Similar compounds include:
Dnp-pro-leu-gly-leu-trp-ala-D-arg-NH2: Another substrate for MMP-1 with a different sequence.
Dnp-pro-leu-gly-cys-his-ala-D-arg-NH2: Lacks the methyl group on cysteine.
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-OH: Has a free carboxyl group instead of an amide group at the C-terminus.
These compounds differ in their sequences and functional groups, which can affect their specificity and reactivity with MMP-1 .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDWDWPFOGZMH-YPJPCPJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N15O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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